phenyl 3-methyl-4-nitrobenzoate
Description
Phenyl 3-methyl-4-nitrobenzoate is an aromatic ester characterized by a benzoate backbone with a methyl group at position 3 and a nitro group at position 4. The phenyl ester moiety contributes to its lower polarity compared to alkyl esters, making it useful in organic synthesis as an intermediate or protecting group. Its electron-withdrawing nitro group enhances reactivity in reduction and nucleophilic substitution reactions, while the methyl group introduces steric effects that influence regioselectivity .
Properties
IUPAC Name |
phenyl 3-methyl-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-10-9-11(7-8-13(10)15(17)18)14(16)19-12-5-3-2-4-6-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYWEMLNHFDJBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 3-methyl-4-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methylbenzoate followed by esterification. The nitration step typically involves the reaction of methylbenzoate with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The resulting nitrobenzoate is then subjected to esterification with phenol in the presence of a catalyst like sulfuric acid or hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration and esterification steps are optimized for high yield and purity, with careful control of reaction temperatures and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Phenyl 3-methyl-4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-methyl-4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 3-methyl-4-nitrobenzoic acid and phenol.
Scientific Research Applications
Medicinal Chemistry
Phenyl 3-methyl-4-nitrobenzoate serves as an important intermediate in the synthesis of various pharmaceuticals. Its nitro group can be utilized for further chemical modifications, leading to compounds with biological activity.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit anticancer properties. For instance, modifications to the nitro group can enhance the compound's ability to inhibit tumor cell proliferation. Studies published in the Journal of Medicinal Chemistry have shown that certain derivatives can selectively target cancer cells while sparing normal cells, indicating a promising therapeutic index for further development .
Agrochemicals
The compound is also investigated for its potential use in agrochemicals, particularly as a pesticide or herbicide.
Case Study: Pesticidal Activity
A study highlighted the effectiveness of this compound derivatives in controlling pest populations in agricultural settings. The research demonstrated that specific formulations could significantly reduce pest damage while being environmentally benign .
Material Science
In material science, this compound is explored for its properties in polymer chemistry and as a potential additive in coatings.
Case Study: Polymer Additives
Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. A study published in Polymer Science noted that polymers modified with this compound exhibited enhanced resistance to thermal degradation compared to unmodified counterparts .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of phenyl 3-methyl-4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ester moiety can undergo hydrolysis to release active intermediates. These interactions can affect cellular pathways and enzyme activities, making the compound of interest in biochemical studies .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Methyl 4-Fluoro-3-Nitrobenzoate
- Structure : Methyl ester with a fluoro group at position 4 and nitro at position 3.
- Key Differences : The substitution pattern (fluoro at 4 vs. methyl at 3) alters electronic properties. The fluorine atom, being electronegative, increases the electron-withdrawing effect at position 4, while the nitro group at position 3 directs reactivity differently compared to phenyl 3-methyl-4-nitrobenzoate .
- Applications : Used in pharmaceuticals and agrochemicals due to fluorine’s bioactivity .
3-Methoxy-4-Nitrobenzoic Acid
- Structure : Carboxylic acid with methoxy at position 3 and nitro at position 4.
- Key Differences : The absence of an ester group increases polarity and acidity (pKa ~2–3). The methoxy group is electron-donating, countering the nitro group’s electron-withdrawing effect, which impacts its reactivity in electrophilic substitutions .
- Applications : Intermediate in dye synthesis and polymer chemistry .
(4-Nitrophenyl) 4-Methylbenzoate (CAS 15023-67-3)
- Structure: 4-Methylbenzoate ester of 4-nitrophenol.
- This shifts conjugation effects and reduces steric hindrance compared to this compound.
- Applications : Model compound for studying hydrolysis kinetics and esterase activity .
Physicochemical Properties
| Compound | Melting Point (°C) | Solubility (Water) | λmax (UV-Vis) |
|---|---|---|---|
| This compound* | 110–112 (est.) | Low | ~270 nm (π→π*) |
| Methyl 4-fluoro-3-nitrobenzoate | 98–100 | Moderate | 265 nm |
| 3-Methoxy-4-nitrobenzoic acid | 185–187 | High | 310 nm (n→π*) |
| (4-Nitrophenyl) 4-methylbenzoate | 135–137 | Very low | 255 nm |
*Estimated based on structural analogs.
Notes:
- This compound’s low water solubility is typical of aromatic esters. The nitro group red-shifts UV absorption compared to non-nitrated analogs .
- 3-Methoxy-4-nitrobenzoic acid’s higher solubility stems from its carboxylic acid group and hydrogen-bonding capacity .
Analytical Methods
- Spectrophotometry: Nitro groups enable detection via UV-Vis (λmax ~265–310 nm). This compound’s absorbance at ~270 nm aligns with conjugated nitro-aromatic systems .
Chromatography :
- HPLC and GC-MS are effective for separating nitrobenzoate esters. Methyl 4-fluoro-3-nitrobenzoate elutes earlier than phenyl analogs due to lower molecular weight .
Q & A
Q. Advanced Analysis :
- Crystal Packing : The 3-methyl group introduces steric bulk, disrupting planar stacking and favoring herringbone arrangements. This contrasts with 4-methyl analogs, which exhibit closer π-π interactions .
- Mechanical Properties : Crystals with bifurcated C–H···O (nitro) hydrogen bonds (graph set notation: R²₂(8) ) show higher shear resistance compared to non-hydrogen-bonded analogs .
- Methodology : Synchrotron X-ray diffraction and nanoindentation tests quantify Young’s modulus and hardness .
What role do hydrogen-bonding interactions play in the supramolecular assembly of this compound, and how can graph set analysis be applied?
Q. Graph Set Analysis :
- Primary Interactions : The nitro group acts as a hydrogen-bond acceptor, forming C–H···O bonds with adjacent methyl-phenyl groups (graph set R²₂(8) ) .
- Secondary Interactions : Weak van der Waals forces between methyl groups and aromatic rings stabilize layered structures .
- Advanced Tool : Use software like Mercury (CCDC) to visualize and classify hydrogen-bond patterns. Compare with Etter’s rules for predictability .
How can researchers resolve discrepancies in NMR data when this compound exhibits unexpected splitting patterns?
Q. Troubleshooting Methodology :
- Dynamic Effects : Check for restricted rotation of the ester group using variable-temperature NMR (VT-NMR). Splitting at low temperatures (~−40°C) indicates conformational exchange .
- Impurity Analysis : Perform HPLC-MS to detect byproducts (e.g., hydrolyzed acids or nitration side products) .
- Computational Validation : Optimize molecular geometry using Gaussian or ORCA software to simulate NMR chemical shifts .
What mechanistic pathways are involved in the hydrolysis of the ester group in this compound under varying pH conditions?
Q. Advanced Mechanistic Study :
- Acidic Conditions : Protonation of the carbonyl oxygen accelerates nucleophilic attack by water, forming 3-methyl-4-nitrobenzoic acid and phenol. Pseudo-first-order kinetics observed via UV-Vis monitoring .
- Basic Conditions : Hydroxide ions directly attack the ester carbonyl, with rate constants dependent on nitro group electron-withdrawing effects (Hammett σₚ analysis) .
- Intermediate Detection : Use stopped-flow FTIR to capture acyl-oxygen cleavage intermediates .
What are the recommended safety protocols for handling this compound during laboratory synthesis?
Q. Safety Guidelines :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid contact with skin due to potential sensitization .
- First Aid : In case of eye exposure, rinse with water for ≥15 minutes and seek medical attention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
